molecular formula C18H17N3O2S2 B2711457 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886915-64-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2711457
CAS No.: 886915-64-6
M. Wt: 371.47
InChI Key: SKMGPOVAZMNMLD-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic benzothiazole derivative intended for research use in biochemical and pharmacological studies. Compounds based on the benzothiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are frequently investigated for their enzyme inhibitory properties. Structurally similar N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogs have demonstrated potent urease inhibition, with some compounds exhibiting superior activity to standard inhibitors like thiourea . Urease inhibition is a key target for developing therapeutic agents against infections caused by Helicobacter pylori and for managing infectious kidney stones . Furthermore, related 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives have been designed and evaluated as selective inhibitors of the oncogenic BRAF V600E kinase, a key target in cancer drug discovery for conditions like melanoma and colorectal cancer . Additional research on analogous compounds highlights their potential in antimicrobial applications. Certain N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, with studies involving molecular docking against targets like DNA gyrase . The mechanism of action for benzothiazole compounds can vary but often involves targeted interaction with enzymes or receptors; for instance, some N-(thiazol-2-yl)-benzamide analogs have been characterized as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-3-24-15-7-5-4-6-13(15)17(23)21-18-20-14-9-8-12(19-11(2)22)10-16(14)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMGPOVAZMNMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application:

    Pharmacological Action: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The acetamido and ethylthio groups can enhance binding affinity and specificity.

    Material Properties: In materials science, its electronic structure can influence its conductivity, photoluminescence, or other material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide with structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and functional applications.

Structural and Substituent Variations

Compound Name Key Substituents Functional Impact
This compound 6-Acetamido (electron-withdrawing), 2-ethylthio (electron-donating) Enhanced solubility and receptor-binding potential due to balanced polarity .
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide derivatives 6-Nitro (strong electron-withdrawing) Increased electrophilicity; correlates with VEGFR-2 inhibition in anticancer studies .
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-Amino (electron-donating) Improved corrosion inhibition efficiency (85–92%) via physisorption on mild steel .
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Dual methoxy groups (electron-donating) Altered pharmacokinetics; used as intermediates in drug synthesis .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Purity (%) Key Spectral Data (FT-IR/NMR)
This compound Not reported Expected peaks: ~3298 cm⁻¹ (amide), ~2920 cm⁻¹ (C-S) .
ABTB Not reported 3399 cm⁻¹ (NH₂), 3298 cm⁻¹ (amide) ; δ 7.44–8.10 ppm (aromatic H) .
7q (Chloropyridin-4-ylamino derivative) 177.9–180.8 70 90.0 δ 7.66–9.10 ppm (aromatic H); MS: [M+H]⁺ = 503.2 .
7t (Thiazol-2-ylamino derivative) 237.7–239.1 68 92.0 High melting point due to strong intermolecular H-bonding .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a benzothiazole ring system, an acetamido group , and an ethylthio substituent, which contribute to its reactivity and biological properties. The molecular formula is C18H17N3O2SC_{18}H_{17}N_3O_2S, and its CAS number is 886915-64-6 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamido and ethylthio groups enhance the compound's binding affinity, potentially modulating various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer.
  • Receptor Interaction : It may bind to receptors involved in cell signaling, thereby influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. For instance:

  • A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
  • The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Properties

Research has also indicated that benzothiazole derivatives possess antimicrobial activity . The presence of the ethylthio group may enhance this activity by:

  • Disrupting bacterial cell membranes.
  • Inhibiting bacterial enzyme functions essential for survival.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamideStructureSimilar anticancer properties; different substitution pattern may affect potency.
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamideStructureExhibits lower potency compared to ethylthio derivative due to steric factors.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into the efficacy of benzothiazole derivatives found that those with ethylthio substitutions showed enhanced cytotoxic effects against breast cancer cells compared to their methyl counterparts .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzothiazole derivatives, revealing that the ethylthio group significantly improved activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via multi-step organic reactions starting from substituted benzothiazoles. Key steps include condensation of 6-acetamidobenzo[d]thiazol-2-amine with 2-(ethylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to achieving yields >70% . Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity assessment .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • The compound exhibits moderate solubility in polar aprotic solvents like DMSO (~10 mg/mL) but limited solubility in aqueous buffers. For in vitro assays, pre-dissolution in DMSO followed by dilution in culture media (≤1% DMSO) is advised. Solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation strategies, as demonstrated in related benzothiazole derivatives .

Q. What preliminary assays are suitable for evaluating its antimicrobial activity?

  • Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and mycobacterial strains. For fungal assays, employ disk diffusion methods with C. albicans. Include positive controls like ciprofloxacin and amphotericin B.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its inhibitory effects on aminoacyl-tRNA synthetases (AARSs)?

  • Prioritize modifications to the acetamide and ethylthio groups, as these regions influence binding to AARSs’ catalytic pockets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with Mycobacterium tuberculosis AARS (PDB: 4L0T). Validate via enzyme inhibition assays measuring ATP-PPi exchange rates . Compare derivatives like N-(6-chlorobenzo[d]thiazol-2-yl) analogs, which showed 2.3-fold higher potency in mycobacterial growth inhibition .

Q. What experimental approaches resolve contradictions in its reported mechanisms (e.g., AARS vs. p53 pathways)?

  • Conduct dual-target studies using CRISPR-engineered AARS-knockout cell lines to isolate p53-dependent effects (e.g., apoptosis via caspase-3 activation). Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. For example, in , p53 stabilization led to upregulation of pro-apoptotic BAX and PUMA in cancer cells .

Q. How can computational modeling improve the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Use in silico tools like SwissADME to calculate physicochemical properties (LogP, topological polar surface area). Substituents like methoxy or fluorine at the 6-position of the benzothiazole ring reduce PSA and improve BBB scores. Validate predictions with parallel artificial membrane permeability assays (PAMPA-BBB) .

Methodological Recommendations

  • Target Validation: Combine siRNA silencing with functional rescue experiments to confirm AARS as the primary target in mycobacteria .
  • Toxicity Profiling: Use zebrafish models to assess acute toxicity (LC50) and hepatotoxicity via ALT/AST levels .
  • Metabolic Stability: Perform microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites and CYP450 isoforms involved .

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